molecular formula C11H14O3 B124796 Ethyl 2-(m-tolyloxy)acetate CAS No. 66047-01-6

Ethyl 2-(m-tolyloxy)acetate

Cat. No. B124796
CAS RN: 66047-01-6
M. Wt: 194.23 g/mol
InChI Key: YITOTGGGSHWZDB-UHFFFAOYSA-N
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Description

Ethyl 2-(m-tolyloxy)acetate is a chemical compound with the molecular formula C11H14O3 . It is also known by other names such as ETHYL 2-(3-METHYLPHENOXY)ACETATE and (3-methylphenoxy)acetic acid ethyl ester .


Molecular Structure Analysis

The InChI string of Ethyl 2-(m-tolyloxy)acetate is InChI=1S/C11H14O3/c1-3-13-11(12)8-14-10-6-4-5-9(2)7-10/h4-7H,3,8H2,1-2H3 . Its canonical SMILES is CCOC(=O)COC1=CC=CC(=C1)C . The molecular weight of the compound is 194.23 g/mol .


Physical And Chemical Properties Analysis

Ethyl 2-(m-tolyloxy)acetate has a molecular weight of 194.23 g/mol . It has a XLogP3 value of 2.5, indicating its partition coefficient between octanol and water . It has no hydrogen bond donors, 3 hydrogen bond acceptors, and 5 rotatable bonds . The topological polar surface area is 35.5 Ų . The compound has a complexity of 179 .

Scientific Research Applications

Fragrance Material Review

Ethyl 2-(m-tolyloxy)acetate, as a fragrance ingredient, falls under the category of aryl alkyl alcohol simple acid esters (AAASAE). A detailed toxicologic and dermatologic review of this compound, specifically its role in fragrance materials, has been presented. This compound is generated by reacting an aryl alkyl alcohol with a simple carboxylic acid, leading to various esters, including acetates (Mcginty, Letizia, & Api, 2012).

Synthesis of Polymer Model Compounds

Research has been conducted on the synthesis of dimeric and trimeric polymer model compounds involving 2-(p-tolyloxy)ethyl acetate. This includes the synthesis of methylenebis(5-methyl-1,2-phenyleneoxy)diethyl acetate through the reaction of 2-(p-tolyloxy)ethyl acetate with formaldehyde (Ninagawa, Matsuda, & Matsuda, 1974).

Chemical Kinetics and Process Simulation

Studies have also focused on the kinetics of esterification reactions involving similar compounds like ethyl acetate, exploring green catalyst alternatives and process optimization. This includes using ionic liquids as green catalysts in the esterification of acetic acid with ethanol, showing potential for industrial applications (He, Zou, Dong, Muhammad, Subhan, & Tong, 2018).

Microencapsulation Techniques

Ethyl acetate has been used in microencapsulation techniques, particularly in the development of poly(d,l-lactide-co-glycolide) microspheres. The study investigates how the extraction rate of ethyl acetate affects the characteristics of these microspheres, indicating its importance in pharmaceutical and material science applications (Sah, 1997).

Corrosion Inhibition Studies

Research involving quinoxalines compounds, including derivatives of ethyl 2-(m-tolyloxy)acetate, has been conducted to understand their efficacy as corrosion inhibitors for metals like copper in acidic environments. Quantum chemical calculations help in correlating molecular structure with inhibition efficiency (Zarrouk, Hammouti, Dafali, Bouachrine, Zarrok, Boukhris, & Salem Al-Deyab, 2014).

Biotechnological Production Perspectives

In biotechnology, studies have explored the microbial production of ethyl acetate, a chemical widely used in various industries. This research focuses on the sustainable microbial conversion of biomass-derived sugars into ethyl acetate, offering a more environmentally friendly production method (Zhang, Guo, Yan, Dong, Zhou, Zhang, Xin, & Jiang, 2020).

properties

IUPAC Name

ethyl 2-(3-methylphenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-3-13-11(12)8-14-10-6-4-5-9(2)7-10/h4-7H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YITOTGGGSHWZDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=CC(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50546488
Record name Ethyl (3-methylphenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50546488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(m-tolyloxy)acetate

CAS RN

66047-01-6
Record name Ethyl (3-methylphenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50546488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
NK Fuloria, S Fuloria, K Balaji… - Indian Journal …, 2016 - CONNECT JOURNALS D-189 …
Number of citations: 22

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